

Unveiling the Estrogenic Activity of Bisphenol C: A Technical Guide

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Compound of Interest					
Compound Name:	Bisphenol C				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), has garnered significant attention within the scientific community due to its potent and unique interactions with estrogen receptors. This technical guide provides a comprehensive overview of the estrogenic activity of BPC, presenting key quantitative data, detailed experimental protocols for its assessment, and visual representations of the underlying signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers investigating the biological effects of bisphenols and for professionals involved in the development of safer alternatives and therapeutic interventions.

Bisphenol C distinguishes itself from other bisphenols by exhibiting a strong, bifunctional activity: it acts as a potent agonist for Estrogen Receptor Alpha (ER α) while simultaneously serving as a formidable antagonist for Estrogen Receptor Beta (ER β)[1][2][3][4]. This dual activity is attributed to the presence of a >C=CCl2 moiety in its structure, which enhances its binding affinity to both estrogen receptor subtypes through mechanisms including halogen bonding[1][2].

Quantitative Data Summary

The estrogenic and anti-estrogenic potencies of **Bisphenol C** have been quantified in various in vitro assays. The following tables summarize the key data, providing a comparative



perspective with 17β-estradiol (E2), the endogenous estrogen, and Bisphenol A (BPA).

Table 1: Receptor Binding Affinity of **Bisphenol C** and Other Compounds to Estrogen Receptors (ER α and ER β)

Compound	ERα IC50 (nM)	ERβ IC50 (nM)	ERβ over ERα Selectivity Ratio	Reference
Bisphenol C (BPC)	2.65	1.94	1.37	[1][2]
17β-estradiol (E2)	0.70	0.73	0.96	[5]
Bisphenol A (BPA)	1085	1014	1.07	[5]
Bisphenol AF (BPAF)	43.6	14.4	3.03	[5]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.

Table 2: Transcriptional Activity of **Bisphenol C** on Estrogen Receptors



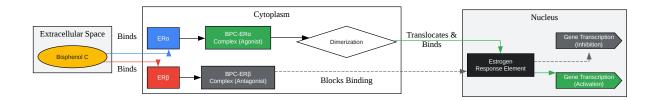
Compound	ERα Activity	ERα EC50 (nM)	ERβ Activity	ERβ IC50 (nM) for E2 Inhibition	Reference
Bisphenol C (BPC)	Agonist	-	Antagonist	-	[1][2][3]
17β-estradiol (E2)	Agonist	-	Agonist	-	[6]
Bisphenol A (BPA)	Agonist	317	Agonist	693	[6]
Bisphenol AF (BPAF)	Agonist	58.7	Antagonist	61.5	[2][6]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 for ER β antagonism represents the concentration of BPC that inhibits 50% of the maximal response induced by 17 β -estradiol.

Core Signaling Pathway

The estrogenic activity of **Bisphenol C** is primarily mediated through its interaction with nuclear estrogen receptors, ER α and ER β . Upon binding, these receptors undergo conformational changes, dimerize, and translocate to the nucleus where they bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to a cascade of cellular responses. BPC acts as an agonist on ER α , initiating this signaling cascade, while it acts as an antagonist on ER β , blocking the binding of endogenous estrogens and preventing the activation of ER β -mediated gene transcription.





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Caption: Simplified signaling pathway of Bisphenol C's dual estrogenic activity.

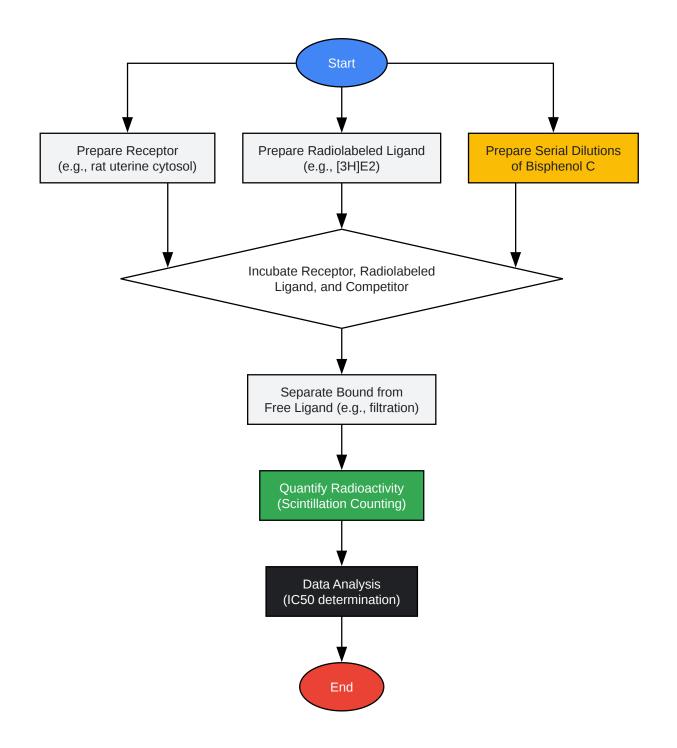
Key Experimental Protocols

This section provides detailed methodologies for the principal assays used to characterize the estrogenic activity of **Bisphenol C**.

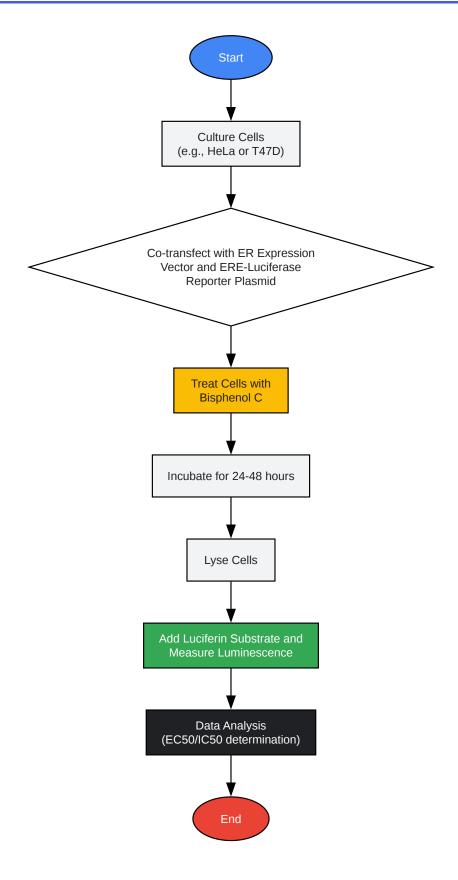
Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.









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